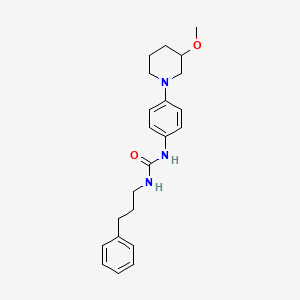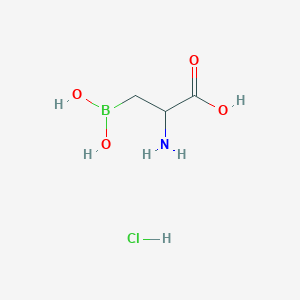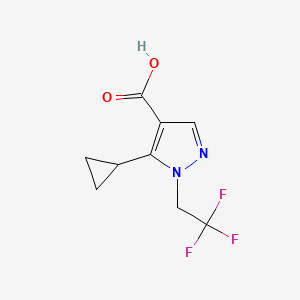
5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazole derivatives, such as 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid, are synthesized through Bronsted acid-mediated annulations, providing access to diverse pyrazole derivatives. Structural confirmation is often achieved via X-ray crystallography Xue et al., 2016.
Combined Experimental and Theoretical Studies
- Detailed experimental and theoretical studies, including NMR and FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, are conducted on pyrazole-4-carboxylic acid derivatives to understand their properties. Density Functional Theory (DFT) is used for computational analysis Viveka et al., 2016.
Novel Ligand Development
- Pyrazole-4-carboxylic acid derivatives are utilized to develop novel ligands containing triazole moieties. These ligands are explored for applications in medicinal chemistry and metal complex catalysis Dalinger et al., 2020.
Chemical Reactions and Applications
- Research into the chemical behavior of aminoazole-4-carboxylic acids, including reactions with electrophiles, highlights their potential utility in various chemical synthesis processes Tanaka et al., 1986.
Synthesis of Condensed Pyrazoles
- Pyrazole-4-carboxylates are used as precursors in cross-coupling reactions, leading to the synthesis of condensed pyrazoles with potential applications in organic chemistry and drug development Arbačiauskienė et al., 2011.
Antiproliferative Activity in Cancer Research
- Derivatives of pyrazole-4-carboxylic acid are synthesized and evaluated for antiproliferative activities against human cancer cell lines, demonstrating potential in cancer treatment research Pirol et al., 2014.
Reactivity in Palladium-Catalyzed Direct Arylation
- Studies on the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations provide insights into their potential applications in the development of new chemical entities Sidhom et al., 2018.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
It’s known that the compound involves a free radical reaction . In this process, a hydrogen atom is removed from the compound, forming a radical . This radical can then interact with its targets, leading to various changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Propriétés
IUPAC Name |
5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAAPCDAOQJHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

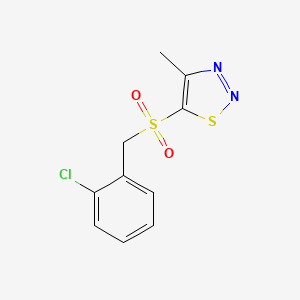
![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

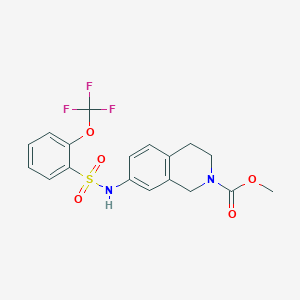
![2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone](/img/structure/B2472703.png)

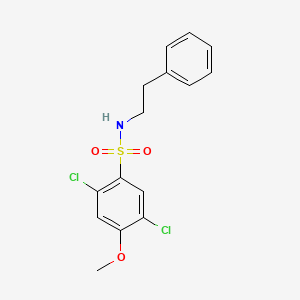
![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)
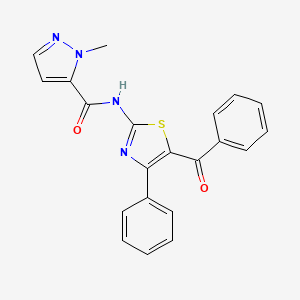
![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)
